4-Methylthio-3-nitrobenzotrifluoride

Übersicht

Beschreibung

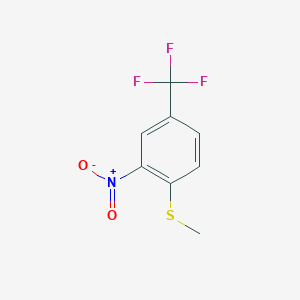

4-Methylthio-3-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO2S. It is known for its unique chemical structure, which includes a trifluoromethyl group, a nitro group, and a methylthio group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylthio-3-nitrobenzotrifluoride can be synthesized through several methods. One common route involves the nitration of methylthio-substituted benzotrifluoride. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced equipment to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylthio-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzotrifluorides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methylthio-3-nitrobenzotrifluoride is characterized by the presence of a methylthio group, a nitro group, and trifluoromethyl substituents on a benzene ring. The molecular formula is C₉H₈F₃N₃O₂S, indicating its complexity and potential reactivity.

1.1. Proteomics Research

This compound is utilized in proteomics for the development of specific reagents that can modify proteins or peptides. Its unique structure allows it to interact selectively with various biological molecules, making it an important tool in protein labeling and modification studies .

1.2. Pharmaceutical Development

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic effects, particularly in developing new drugs targeting specific diseases . The ability to modify its structure allows chemists to enhance the efficacy and reduce side effects of pharmaceutical agents.

1.3. Agrochemical Industry

In agrochemistry, this compound is investigated for its potential as a pesticide or herbicide. The trifluoromethyl group contributes to the compound's stability and effectiveness against pests, making it a candidate for developing new agricultural chemicals .

2.1. Synthesis of Trifluoromethylanilines

A notable case study involves the synthesis of trifluoromethylanilines from benzotrifluoride derivatives. Through nitration processes, researchers have achieved high yields of 3-trifluoromethylaniline using this compound as a precursor. This synthesis demonstrates the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals .

2.2. Market Analysis

A comprehensive market analysis indicates increasing demand for this compound in various sectors, including pharmaceuticals and agrochemicals. The growth drivers include advancements in chemical synthesis technologies and rising investments in drug development .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Proteomics Research | Used as a reagent for protein modification | Enhances specificity in protein studies |

| Pharmaceutical Development | Intermediate for synthesizing new drugs | Improves drug efficacy and safety |

| Agrochemical Industry | Potential herbicide/pesticide candidate | Contributes to effective pest management strategies |

Wirkmechanismus

The mechanism of action of 4-Methylthio-3-nitrobenzotrifluoride depends on the specific chemical reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The trifluoromethyl group can influence the reactivity of the compound by stabilizing intermediates or transition states through electron-withdrawing effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methylthio-2-nitrobenzotrifluoride

- 4-Methylthio-3-nitrobenzoic acid

- 4-Methylthio-3-nitrobenzaldehyde

Uniqueness

4-Methylthio-3-nitrobenzotrifluoride is unique due to the presence of both a trifluoromethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Biologische Aktivität

4-Methylthio-3-nitrobenzotrifluoride (MNTF) is a chemical compound that has garnered attention for its potential biological activities. This article explores the various biological effects of MNTF, focusing on its antimicrobial properties, mutagenicity, and other relevant biological interactions based on current research findings.

MNTF is characterized by the presence of a methylthio group and a nitro group attached to a benzene ring, alongside trifluoromethyl groups. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₆ClF₃N₂O₂S

- Molecular Weight : 239.64 g/mol

Antimicrobial Activity

Nitro-containing compounds, including MNTF, have been shown to exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

- Mechanism of Action : The reduction of nitro groups generates toxic species that bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro compounds like metronidazole and chloramphenicol .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Metronidazole | 1 | C. difficile |

| Chloramphenicol | 4 | S. aureus |

| This compound | TBD | TBD |

Mutagenicity

Research indicates that compounds with nitro groups can exhibit mutagenic properties. Studies have shown that MNTF may share similar mutagenic characteristics due to its structural components.

- Case Study : In a study analyzing various nitro compounds, it was found that certain derivatives exhibited mutagenic effects in bacterial assays. The presence of methylthio and nitro groups in MNTF suggests potential for similar activities .

Table 2: Mutagenicity Data for Nitro Compounds

| Compound | Test System | Result |

|---|---|---|

| 3-Nitrobenzanthrone | Ames Test | Positive |

| Nitrobenzene | Salmonella | Positive |

| This compound | TBD | TBD |

Enzymatic Interactions

Enzymatic assays have been conducted to understand how MNTF interacts with various biological systems. For instance, studies on related compounds suggest that nitro groups can influence enzyme activity involved in oxidative stress responses.

- Key Findings : The interaction between nitro compounds and cytochrome P450 enzymes has been noted, which may alter metabolic pathways and lead to increased toxicity .

Environmental Impact

The degradation pathways of MNTF and its metabolites in microbial environments are crucial for assessing its ecological impact. Research indicates that certain bacterial strains can degrade nitro-substituted aromatic compounds effectively.

Eigenschaften

IUPAC Name |

1-methylsulfanyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOKNZHWNVTEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379577 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71236-96-9 | |

| Record name | 4-Methylthio-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71236-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.